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Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-

causing genes. However, the effective delivery of siRNA to target cells remains a significant

challenge due to its size, negative charge, and susceptibility to degradation. Cell-penetrating

peptides (CPPs) have emerged as promising vectors to overcome these barriers. The Skin

Penetrating and Cell Entering (SPACE) peptide, with the sequence ACTGSTQHQCG (disulfide

bridge between Cys2 and Cys10), has been identified as an effective carrier for topical and

cellular delivery of siRNA and other macromolecules[1]. These application notes provide

detailed protocols for the synthesis of the SPACE peptide, its conjugation to siRNA, and

subsequent in vitro and in vivo applications.

Synthesis and Purification of SPACE Peptide
The SPACE peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with

Fmoc/tBu chemistry[2][3].

Experimental Protocol: Solid-Phase Synthesis of SPACE
Peptide
Materials and Reagents:
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Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-

Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH)

Rink Amide MBHA resin

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

Diethyl ether (cold)

Oxidation buffer: 0.1 M ammonium bicarbonate, pH 8.5

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system

with a C18 column

Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents to the resin

loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino

acid solution to activate it. c. Add the activated amino acid solution to the resin and allow it to

react for 2 hours at room temperature. d. Wash the resin with DMF and DCM.
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Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in

the SPACE peptide sequence (G, C(Trt), Q(Trt), H(Trt), Q(Trt), T(tBu), S(tBu), G, T(tBu),

C(Trt), A).

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash

the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3

hours at room temperature to cleave the peptide from the resin and remove the side-chain

protecting groups.

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge

to pellet the peptide, decant the ether, and repeat the ether wash twice.

Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in the oxidation

buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the

solution gently, open to the air, for 24-48 hours to allow the formation of the disulfide bond

between the two cysteine residues. c. Monitor the cyclization process by taking aliquots and

analyzing them by RP-HPLC and mass spectrometry.

Purification: a. Lyophilize the cyclized peptide solution. b. Dissolve the crude cyclic peptide in

a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). c. Purify the peptide

by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. d.

Collect the fractions containing the pure peptide.

Characterization and Quantification: a. Confirm the identity and purity of the SPACE peptide
using mass spectrometry and analytical RP-HPLC. b. Quantify the purified peptide by UV

absorbance at 280 nm or by a peptide quantification assay. c. Lyophilize the pure peptide

and store it at -20°C or -80°C.

siRNA Modification for Conjugation
For covalent conjugation, the siRNA needs to be synthesized with a reactive handle. Amine-

modified siRNAs are commonly used for conjugation to peptides.

Protocol: Synthesis of Amine-Modified siRNA
Amine-modified siRNAs can be commercially sourced or synthesized using standard solid-

phase oligonucleotide synthesis with an appropriate amino-modifier phosphoramidite at the
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desired position (e.g., 5' or 3' end of the sense or antisense strand). It is generally

recommended to conjugate the peptide to the sense strand to minimize interference with the

antisense strand's function in the RISC complex[4].

Table 1: Commonly Used siRNA Modifications for Enhanced Stability

Modification Type Purpose Reference(s)

Phosphorothioate (PS)

backbone
Increases nuclease resistance. [2]

2'-O-Methyl (2'-OMe)
Enhances nuclease resistance

and reduces immunogenicity.

2'-Fluoro (2'-F)
Improves binding affinity and

nuclease resistance.

Conjugation of SPACE Peptide to siRNA
Several chemical strategies can be employed for conjugating the SPACE peptide to an amine-

modified siRNA. The choice of linker and chemistry can impact the stability and biological

activity of the conjugate. Here, we describe a common method using an NHS ester crosslinker

to form a stable amide bond.

Experimental Protocol: Amide Bond Conjugation using
an NHS-ester Crosslinker
This protocol is based on established methods for peptide-oligonucleotide conjugation.

Materials and Reagents:

Purified, lyophilized SPACE peptide

Amine-modified siRNA

Bifunctional crosslinker with an NHS ester and another reactive group (e.g., maleimide if the

peptide has a free cysteine, or another NHS ester for reaction with the peptide's N-terminal
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amine) or a homobifunctional NHS ester crosslinker like BS3

(bis(sulfosuccinimidyl)suberate).

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

Quenching solution: 1 M Tris-HCl, pH 8.0

Purification: Ion-exchange or reverse-phase HPLC

Characterization: Gel electrophoresis (e.g., PAGE), mass spectrometry

Procedure:

siRNA Modification with Crosslinker: a. Dissolve the amine-modified siRNA in the reaction

buffer. b. Add the NHS-ester crosslinker (e.g., BS3) in a 10-20 fold molar excess to the

siRNA. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the

excess crosslinker using a desalting column or ethanol precipitation.

Conjugation of Activated siRNA to SPACE Peptide: a. Immediately add the purified,

activated siRNA to a solution of the SPACE peptide in the reaction buffer. A 1.5 to 2-fold

molar excess of the peptide is recommended. b. Allow the conjugation reaction to proceed

for 2-4 hours at room temperature or overnight at 4°C.

Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to

quench any unreacted NHS esters. Incubate for 15 minutes.

Purification of the Conjugate: a. Purify the SPACE peptide-siRNA conjugate from

unconjugated peptide and siRNA using HPLC. Anion-exchange HPLC is often effective at

separating the negatively charged siRNA and conjugate from the neutral or slightly positive

peptide. RP-HPLC can also be used. b. Collect the fractions corresponding to the conjugate.

Characterization of the Conjugate: a. Confirm the successful conjugation by running the

purified product on a polyacrylamide gel. The conjugate should show a shift in mobility

compared to the unconjugated siRNA. b. Determine the molecular weight of the conjugate

using mass spectrometry to confirm the 1:1 conjugation.
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Annealing (if single strands were conjugated): If the conjugation was performed on a single

strand of the siRNA, anneal it with its complementary strand by heating to 95°C for 5 minutes

and then slowly cooling to room temperature.

Storage: Store the purified conjugate in an RNase-free buffer at -80°C.

Table 2: Overview of Peptide-siRNA Conjugation Chemistries

Conjugation
Chemistry

Functional
Groups
Required

Linkage
Formed

Stability Reference(s)

Amide Bond

Formation

Amine and

Carboxylic Acid

(activated as

NHS ester)

Amide Stable

Thioether Bond

Formation

Thiol and

Maleimide
Thioether Stable

Disulfide Bond

Formation

Thiol and Thiol

(or activated

thiol)

Disulfide

Reducible

(cleavable in

cells)

Click Chemistry Alkyne and Azide Triazole Stable

In Vitro and In Vivo Applications of SPACE Peptide-
siRNA Conjugates
The primary application of SPACE peptide-siRNA conjugates is to facilitate the delivery of

siRNA into cells to achieve gene silencing.

Cellular Uptake and Gene Silencing Pathway
The SPACE peptide is thought to mediate cellular entry primarily through macropinocytosis, an

endocytic pathway.
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Cellular Uptake and Gene Silencing Workflow

SPACE-siRNA Conjugate
in Extracellular Space

Binding to Cell Surface
(e.g., proteoglycans)

Initial Interaction

Membrane Ruffling and
Macropinosome Formation

Actin-dependent
process

Internalization of
Macropinosome

Engulfment

Endosomal Escape

pH-dependent or
other mechanism

Release of siRNA
into Cytoplasm

siRNA loading into RISC

Target mRNA Cleavage

Sequence-specific
recognition

Gene Silencing
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Overall Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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